1,2-Propanediol, 1-acetate

Flavor Chemistry Formulation Stability Hydrolysis

1,2-Propanediol, 1-acetate (CAS 627-69-0), also known as propylene glycol 1-acetate or 2-hydroxypropyl acetate, is a monoester of propylene glycol. This colorless, hygroscopic liquid, with a molecular weight of 118.13 g/mol, is characterized by its dual hydroxyl and ester functionalities.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 627-69-0
Cat. No. B1347051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediol, 1-acetate
CAS627-69-0
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(COC(=O)C)O
InChIInChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3
InChIKeyPPPFYBPQAPISCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Propanediol, 1-acetate (CAS 627-69-0) Procurement: Product Baseline and Comparative Positioning


1,2-Propanediol, 1-acetate (CAS 627-69-0), also known as propylene glycol 1-acetate or 2-hydroxypropyl acetate, is a monoester of propylene glycol [1]. This colorless, hygroscopic liquid, with a molecular weight of 118.13 g/mol, is characterized by its dual hydroxyl and ester functionalities . It is employed as a versatile solvent and intermediate in coatings, inks, cosmetics, and pharmaceutical synthesis .

1,2-Propanediol, 1-acetate (CAS 627-69-0): Why In-Class Substitution Without Data Is a Procurement Risk


Substituting 1,2-Propanediol, 1-acetate with its closest structural analogs—such as propylene glycol (PG), propylene glycol diacetate (PGDA), or mixed monoacetate isomers—is not scientifically sound without comparative data. These compounds differ critically in their esterification degree, hydrophobicity, volatility, and hydrolytic stability . These molecular differences translate to divergent performance in key application areas: solvency, formulation stability, and safety profile . The following quantitative evidence provides the basis for a data-driven procurement decision, moving beyond vendor claims to verifiable differentiation.

1,2-Propanediol, 1-acetate (CAS 627-69-0): Quantitative Differentiation Evidence for Scientific Procurement


Hydrolytic Stability Advantage Over Propylene Glycol Diacetate (PGDA) in Flavor and Fragrance Formulations

1,2-Propanediol, 1-acetate demonstrates superior hydrolytic stability compared to propylene glycol diacetate (PGDA), a key attribute for maintaining formulation integrity in aqueous environments . The monoacetate ester is reported to be more stable than the diacetate, which has a greater tendency to hydrolyze and release acetic acid, potentially altering product pH and organoleptic properties over time .

Flavor Chemistry Formulation Stability Hydrolysis

Favorable Reaction Energetics for Synthesis from Propylene Glycol (PG)

The synthesis of 1,2-propanediol, 1-acetate from propylene glycol (PG) via acetylation is energetically favored compared to the subsequent formation of propylene glycol diacetate (PGDA) [1]. Kinetic studies show the activation energy (Ea) for the first acetylation step (forming PG monoacetate) is 47 kJ/mol, which is significantly lower than the 56 kJ/mol required for the acetylation of PG [1]. This lower energy barrier facilitates more efficient and selective production of the monoacetate intermediate.

Process Chemistry Reaction Kinetics Synthesis Optimization

Intermediate Hydrophobicity for Balanced Solubility in Formulations

The octanol-water partition coefficient (LogP) of 1,2-propanediol, 1-acetate is approximately -0.31 , positioning it as an intermediate hydrophobe between the highly hydrophilic propylene glycol (LogP ≈ -0.9) and the more hydrophobic propylene glycol diacetate (LogP ≈ 0.1-0.8) [1]. This balanced LogP value indicates a unique ability to interact with both polar and non-polar components, a desirable trait for a co-solvent or coupling agent in complex formulations.

Formulation Science Solvent Selection Partition Coefficient

Intermediate Volatility Profile for Controlled Drying in Coatings

1,2-Propanediol, 1-acetate exhibits a boiling point of approximately 162 °C , which is significantly lower than that of propylene glycol diacetate (~191 °C) [1] but higher than the commonly used solvent propylene glycol methyl ether acetate (~146 °C) [2]. This positions it as an intermediate-volatility solvent, offering a balance between film formation time and the risk of solvent entrapment or defects.

Coating Formulation Solvent Volatility Evaporation Rate

1,2-Propanediol, 1-acetate (CAS 627-69-0): High-Value Procurement Scenarios Driven by Verified Evidence


Flavor and Fragrance Formulation

This compound is a preferred choice for flavor and fragrance carriers where long-term hydrolytic stability is non-negotiable. As demonstrated in the evidence, its superior stability over propylene glycol diacetate prevents the gradual release of acetic acid, preserving the intended olfactory and gustatory profile of the final product [1]. Procurement for this application should prioritize this specific monoester over diacetate alternatives to ensure formulation integrity.

Precision Cleaning and Electronic-Grade Solvents

The intermediate volatility of 1,2-Propanediol, 1-acetate, evidenced by its boiling point of 162 °C, makes it an excellent candidate for precision cleaning applications in electronics manufacturing. It offers a faster drying time compared to propylene glycol diacetate (191 °C), which can increase production throughput, while its slower evaporation rate compared to PGMEA (146 °C) reduces the risk of rapid cooling and condensation, a critical factor in preventing water spot formation on sensitive electronic components [1][2].

Balanced Hydrophilic Co-Solvent for Emulsions and Suspensions

Formulators developing stable emulsions or suspensions for agrochemical, personal care, or pharmaceutical products should consider 1,2-Propanediol, 1-acetate based on its intermediate LogP value of -0.31. This property, which lies between highly hydrophilic propylene glycol (LogP ≈ -0.9) and more hydrophobic PGDA (LogP ≈ 0.1-0.8), provides a unique solvency bridge that can enhance the miscibility of polar and non-polar ingredients, leading to improved formulation homogeneity and long-term stability [1].

Synthetic Intermediate in Energetically Favorable Processes

For chemical process development and manufacturing, the lower activation energy (47 kJ/mol) for the acetylation of propylene glycol to its monoacetate, compared to the subsequent formation of the diacetate, is a quantifiable advantage. This evidence supports the selection of 1,2-Propanediol, 1-acetate as a strategic intermediate when a synthetic route requires a selective and less energy-intensive acetylation step, offering potential cost savings in production [1].

Technical Documentation Hub

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